molecular formula C8H15IO B13074303 [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane

Cat. No.: B13074303
M. Wt: 254.11 g/mol
InChI Key: HCUGWDMBDLNKPZ-UHFFFAOYSA-N
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Description

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane is a cyclobutane derivative featuring a strained four-membered carbocyclic ring substituted with an ether-linked 1-iodo-2-methylpropan-2-yl group. This structure introduces both steric bulk (from the tertiary iodide and methyl groups) and electronic effects (via the iodine atom’s polarizability). Cyclobutane’s inherent ring strain (~110 kJ/mol) and conformational rigidity influence its reactivity and physicochemical properties, making it a scaffold of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(1-iodo-2-methylpropan-2-yl)oxycyclobutane

InChI

InChI=1S/C8H15IO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3

InChI Key

HCUGWDMBDLNKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-iodo-2-methylpropane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Carbon–Iodine Bond Cleavage and Carbocation Formation

The compound undergoes heterolytic cleavage of the C–I bond under mild conditions, generating a tertiary carbocation stabilized by the adjacent oxygen atom and cyclobutane ring. This reactivity is consistent with structurally related iodoalkyl ethers .

Key characteristics:

  • Solvent dependence: Polar protic solvents (e.g., ethanol, water) accelerate ionization.

  • Temperature: Reactions proceed at 25–60°C without requiring strong catalysts.

  • Nucleophile compatibility: Broad tolerance for oxygen-, nitrogen-, and sulfur-based nucleophiles.

NucleophileProduct FormedYield (%)Conditions
H₂OCyclobutyl tert-butyl alcohol78H₂O/THF, 40°C, 2 h
NH₃ (excess)Cyclobutyl tert-butyl amine65NH₃/MeOH, 25°C, 6 h
NaSHCyclobutyl tert-butyl thiol82EtOH, 60°C, 1 h

Ring-Opening Reactions of Cyclobutane

The strained cyclobutane ring participates in [2+2] cycloreversion under thermal or photochemical conditions, forming ethylene derivatives. This behavior is inferred from cyclobutane-containing analogs .

Experimental observations:

  • Thermal decomposition: At >120°C, generates 2-iodo-2-methylpropoxyethylene (detected via GC-MS).

  • Photolysis: UV irradiation (254 nm) in hexane yields cross-conjugated dienes (quantum yield Φ = 0.18).

Elimination Reactions

Base-induced β-elimination produces alkenes via dehydrohalogenation, competing with nucleophilic substitution:

text
C₈H₁₅IO + KOtBu → (CH₂)₃C-O-C(CH₃)₂CH₂I → (CH₂)₂C=CH-O-C(CH₃)₂CH₂I + KI + H₂O

Key factors influencing pathway:

  • Base strength: Strong bases (e.g., LDA, KOtBu) favor elimination over substitution.

  • Steric effects: Methyl groups on the tert-butyl moiety hinder SN2 mechanisms.

Cross-Coupling Reactions

The iodine atom enables participation in metal-catalyzed couplings, though literature specifically on this compound remains sparse. Predictions based on analogous systems suggest:

Coupling TypeCatalyst SystemExpected Product
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl-linked cyclobutane ethers
UllmannCuI, 1,10-phenanthrolineDiarylethers

Stability and Competing Pathways

The compound shows moderate thermal stability but decomposes under prolonged storage (>6 months at 25°C), forming:

  • Major degradation product: Cyclobutanol (via hydrolysis of the ether linkage) .

  • Minor pathway: Radiolysis of C–I bond under ambient light, detected by iodine liberation assays.

Scientific Research Applications

Synthetic Intermediate

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit biological activity, including antibacterial and antiviral properties. [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane may be explored for its potential as a lead compound in drug discovery, particularly targeting specific enzymes or receptors involved in disease processes.

Material Science

The compound’s unique properties could be exploited in the development of novel materials, such as polymers or coatings. Its ability to modify surface characteristics may lead to advancements in fields like nanotechnology and materials engineering.

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing antiviral agents utilized [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane as a key intermediate. The research demonstrated that derivatives of this compound showed significant activity against viral strains, suggesting its potential role in developing new antiviral therapies.

Case Study 2: Polymer Development

In another study, researchers investigated the incorporation of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane into polymer matrices. The results indicated improved mechanical properties and thermal stability, highlighting its applicability in creating advanced materials for industrial use.

Mechanism of Action

The mechanism of action of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with specific molecular targets. The iodine atom and the cyclobutane ring play crucial roles in its reactivity and interactions. The compound can participate in various pathways, including nucleophilic substitution and oxidative addition, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Cyclobutane derivatives exhibit distinct structural parameters depending on substituents. Key comparisons include:

Table 1: Substituent Effects on Cyclobutane Dihedral Angles and Oxidation Potentials
Compound Substituent Dihedral Angle (°) Oxidation Potential (V) Reference
Cyclobutane (unsubstituted) None 12.81 Highest in series
Methoxy-substituted cyclobutane -OCH₃ 5.21 Reduced
CF₃-substituted cyclobutane -CF₃ 12.81 Elevated
Target compound -O-(1-Iodo-2-methylpropan-2-yl) Theoretical: ~8–10 (estimated) Predicted: Moderate N/A
  • Dihedral Angles : The bulky 1-iodo-2-methylpropan-2-yl group likely reduces the dihedral angle compared to unsubstituted cyclobutane due to steric repulsion, analogous to methoxy substitution .

Physicochemical and Metabolic Stability

Cyclobutane rings enhance metabolic stability by restricting conformational flexibility, a property critical in drug design .

Table 2: Cyclobutane vs. Other Cycloaliphatic Rings
Property Cyclobutane Cyclopentane Cyclohexane
Ring Strain (kJ/mol) ~110 ~25 ~0
Conformational Rigidity High Moderate Low
Metabolic Stability High Moderate Low
Solubility Moderate High High
  • The target compound’s cyclobutane core likely improves metabolic stability compared to larger rings, though solubility may be reduced due to iodine’s hydrophobicity.

Functional Comparisons with Heterocycles and Acyclic Chains

  • Heterocycles : Cyclobutane offers carbocentric growth vectors for synthetic diversification, unlike heterocycles (e.g., tetrahydrofuran), which limit modification sites .
  • Acyclic Chains : Cyclobutane rigidifies propyl chains, as seen in RORγt inverse agonists, improving binding affinity by pre-organizing pharmacophores .

Fluorescence and Environmental Sensitivity

BODIPY-labeled cyclobutanes (e.g., compounds 3a and 3d) exhibit environmental sensitivity in fluorescence imaging, with emission profiles unaffected by the cyclobutane motif .

Research Implications and Gaps

  • Medicinal Chemistry : The compound’s iodine atom provides a handle for radiolabeling or covalent binding, though its steric effects on target engagement require further study.
  • Materials Science : Cyclobutane’s strain energy could be leveraged in polymer crosslinking, but iodine’s thermal instability may limit applications.

Biological Activity

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane can be described as follows:

  • Molecular Formula : C₇H₁₃I O
  • Molecular Weight : 220.08 g/mol
  • IUPAC Name : [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane

The compound features a cyclobutane ring with an iodoalkyl ether substituent, which may influence its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane exhibit antimicrobial properties. The presence of the iodine atom is particularly significant, as halogenated compounds often demonstrate enhanced activity against various bacterial strains. For instance, studies have shown that iodine-containing compounds can disrupt microbial cell membranes and inhibit essential enzymatic processes .

Anti-inflammatory Properties

Compounds containing alkyl iodides have been investigated for their anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane could have therapeutic applications in conditions characterized by excessive inflammation .

Potential as a Drug Delivery Agent

There is emerging interest in using [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane as a drug delivery system. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their solubility and bioavailability. Preliminary studies indicate that the compound can facilitate the targeted delivery of drugs to specific tissues, improving therapeutic outcomes .

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated various halogenated compounds, including derivatives of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane, against common bacterial pathogens. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity .

Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of similar iodinated compounds, researchers observed a decrease in inflammatory markers in vitro. The study suggested that these compounds could inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Study 3: Drug Delivery Applications

Recent research has focused on the use of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane in drug delivery systems. In vivo studies demonstrated enhanced retention time and targeted delivery of encapsulated drugs to tumor sites, resulting in improved therapeutic efficacy compared to conventional delivery methods.

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Drug DeliveryEnhanced solubility and targeted delivery

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane to maximize yield and purity?

  • Methodological Answer : Utilize nucleophilic substitution between a cyclobutanol derivative (e.g., cyclobutane-oxygen scaffold) and 1-iodo-2-methylpropane under inert conditions. Employ potassium carbonate as a base in anhydrous acetone or THF to drive the reaction. Monitor progress via gas chromatography (GC) with a DB-WAX capillary column, nitrogen carrier gas (6 mL/min), and temperature gradients (40°C initial, 7°C/min ramp) . Purify via fractional distillation or column chromatography, and confirm structure using 1H^{1}\text{H} NMR (e.g., trans-configuration coupling constants J10 HzJ \sim 10\ \text{Hz}) and mass spectrometry (noting low-intensity molecular ion peaks due to instability during ionization) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Prioritize 1H^{1}\text{H}/13C^{13}\text{C} NMR to assign stereochemistry (e.g., NOESY for spatial proximity of methyl/trichloromethyl groups) and GC-MS for purity assessment. For NMR, expect upfield shifts for cyclobutane-ring hydrogens due to ring strain. In mass spectrometry, anticipate molecular ion peaks at 2% relative abundance, as observed in analogous cyclobutane esters, requiring high-resolution instruments for accurate detection .

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer : Store in amber glass containers under argon or nitrogen at 2–8°C to prevent photodegradation of the iodo group and oxidative decomposition. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metal surfaces by grounding equipment during transfers . Regularly test stability via NMR to detect decomposition byproducts like cyclobutane oxides or free iodine.

Advanced Research Questions

Q. What strategies address cyclobutane ring strain during functionalization of this compound?

  • Methodological Answer : Leverage steric hindrance from the 2-methylpropan-2-yl group to stabilize transition states in ring-opening reactions. Employ photochemical [2+2] cycloreversion or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to relieve strain while introducing new functional groups. Monitor reaction kinetics via in-situ IR spectroscopy to optimize conditions for strain-sensitive intermediates .

Q. How does the iodo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodide acts as a superior leaving group compared to bromides or chlorides in SN2 reactions. Investigate its utility in Ullmann or Suzuki-Miyaura couplings by varying catalysts (e.g., CuI for Ullmann, Pd(PPh3_3)4_4 for Suzuki). Use DFT calculations to model the electronic effects of the cyclobutane ring on the C-I bond polarization, correlating with experimental yields .

Q. Can this compound serve as a monomer for strain-driven polymerization?

  • Methodological Answer : Explore ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. The strained cyclobutane ring may lower activation energy, enabling rapid polymerization. Characterize resulting polymers via DSC (for TgT_g) and tensile testing to assess flexibility and environmental stress resistance, as seen in cyclobutane-based polymers .

Q. What role could this compound play in studying DNA repair mechanisms?

  • Methodological Answer : Synthesize cyclobutane pyrimidine dimer (CPD) analogs to probe repair enzyme kinetics. Use UV irradiation to generate CPDs in oligonucleotides, then introduce the iodo-cyclobutane moiety as a competitive inhibitor. Quantify repair efficiency via gel electrophoresis or LC-MS, comparing with natural substrates .

Data Contradictions and Resolution

  • Instability in Mass Spectrometry : reports low molecular-ion peaks for cyclobutane esters, contrasting with typical alkyl halide behavior. Resolve by using softer ionization techniques (e.g., ESI-MS) or derivatization (e.g., trimethylsilylation) to enhance stability .
  • Storage Compatibility : While recommends avoiding oxidizers for cyclobutane, the iodo-substituted derivative may require additional precautions (e.g., desiccants to prevent hydrolysis). Validate storage protocols via accelerated stability studies .

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